molecular formula C9H6F3NO B1358460 7-(trifluoromethoxy)-1H-indole CAS No. 396075-91-5

7-(trifluoromethoxy)-1H-indole

Cat. No. B1358460
CAS RN: 396075-91-5
M. Wt: 201.14 g/mol
InChI Key: VWWNXBVHASKIKY-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)-1H-indole (7-TFMI) is an organic molecule that is gaining attention in the scientific community due to its potential applications in the fields of chemistry and biology. 7-TFMI is a trifluoromethoxy derivative of 1H-indole, and is a small molecule that is relatively easy to synthesize, and has been used in research for its various biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethoxy group is often incorporated into pharmaceuticals due to its ability to improve the metabolic stability and bioavailability of therapeutic agents. Compounds like 7-(trifluoromethoxy)-1H-indole could be explored for their potential as antibacterial and antifungal agents, as the presence of trifluoromethyl and trifluoromethoxy groups has been associated with these properties .

Chemical Synthesis

In chemical synthesis, the trifluoromethoxy group is valued for its ‘pseudohalogen’ character, which can influence the reactivity and stability of heterocyclic compounds. The 7-(trifluoromethoxy)-1H-indole could serve as a novel reagent or intermediate in the synthesis of more complex molecules .

properties

IUPAC Name

7-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-3-1-2-6-4-5-13-8(6)7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWNXBVHASKIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624964
Record name 7-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethoxy)-1H-indole

CAS RN

396075-91-5
Record name 7-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (17.9 g, 321 mmol) was boiled for 2 h in t-butanol (500 mL). (2-Trifluoromethoxy-6-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (52.8 g, 153 mmol) dissolved in t-butanol (500 mL) was added and boiling was continued for 2 h. The solvent was removed in vacuo and the residue was partitioned between diethyl ether and water. The organic phases were washed with brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 31.8 g of a brownish oil, which was purified by chromatography on silica gel with hexane/ethylacetate (9:1). This yielded the title compound, (30.2 g, 98%) as a yellow oil. (EI-MS: m/e=201.0 (M+))
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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